Methyl 3-amino-4-nitrobenzoate hydrochloride
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Overview
Description
Methyl 3-amino-4-nitrobenzoate hydrochloride is an organic compound with the molecular formula C8H9ClN2O4. It is a derivative of benzoic acid, featuring both amino and nitro functional groups. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-nitrobenzoate hydrochloride can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to yield methyl 3-amino-4-nitrobenzoate. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-nitrobenzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used.
Major Products
Reduction: Methyl 3,4-diaminobenzoate.
Substitution: Various substituted benzoates depending on the reagent used.
Oxidation: Oxidized derivatives of the benzoate.
Scientific Research Applications
Methyl 3-amino-4-nitrobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-nitrobenzoate hydrochloride involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-nitrobenzoate: Similar structure but different position of functional groups.
Methyl 3-nitrobenzoate: Lacks the amino group.
Methyl 3,4-diaminobenzoate: Contains two amino groups instead of one amino and one nitro group.
Uniqueness
Methyl 3-amino-4-nitrobenzoate hydrochloride is unique due to the presence of both amino and nitro groups on the benzoate ring, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-amino-4-nitrobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5;/h2-4H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODFPOWBBRXYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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